molecular formula C11H24N2O B7929783 2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

Cat. No.: B7929783
M. Wt: 200.32 g/mol
InChI Key: FPNFDPOLJJMCHI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a tertiary amine ethanolamine derivative featuring an isopropyl group and an (S)-configured 1-methyl-pyrrolidin-2-ylmethyl substituent. Its structure combines a polar ethanolamine backbone with a bicyclic pyrrolidine moiety, which may enhance its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

2-[[(2S)-1-methylpyrrolidin-2-yl]methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)13(7-8-14)9-11-5-4-6-12(11)3/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNFDPOLJJMCHI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)C[C@@H]1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 2-Methylpyrroline

The patent WO2008137087A1 details a scalable process for synthesizing (R)- and (S)-2-methylpyrrolidine via hydrogenation of 2-methylpyrroline using platinum catalysts. Adapting this method, the (S)-configured pyrrolidine can be obtained by employing a chiral catalyst or resolving agents. Key parameters include:

  • Catalyst : 5% Pt/C in a 2:1 ethanol-methanol mixture.

  • Conditions : Ambient temperature, H₂ gas at 50–60 psi.

  • Yield : >90% after recrystallization with D-tartaric acid.

For the target compound, oxidation of (S)-2-methylpyrrolidine to (S)-1-methyl-pyrrolidine-2-carbaldehyde followed by reduction yields the (S)-1-methyl-pyrrolidine-2-methanol subunit.

Chiral Resolution and Protection

The use of trityl protecting groups, as described in the synthesis of γ-amino vinyl phosphonates, ensures steric protection of the pyrrolidine nitrogen during subsequent reactions. For example, treating (S)-2-methylpyrrolidine with triphenylmethyl chloride in dichloromethane affords the trityl-protected intermediate, which is then oxidized to the aldehyde using Dess–Martin periodinane.

Coupling Strategies for Ethanolamine Backbone

Reductive Amination

The ethanolamine backbone can be constructed via reductive amination between (S)-1-methyl-pyrrolidine-2-carbaldehyde and isopropylamine. Using sodium cyanoborohydride in methanol at pH 5–6 achieves imine formation and subsequent reduction, yielding the secondary amine.

Representative Procedure :

  • Dissolve (S)-1-methyl-pyrrolidine-2-carbaldehyde (1.0 equiv) and isopropylamine (1.2 equiv) in methanol.

  • Add NaBH₃CN (1.5 equiv) and stir at 25°C for 12 h.

  • Quench with aqueous NH₄Cl, extract with DCM, and concentrate.

Yield : 78–85% after column chromatography.

Nucleophilic Substitution

Alternatively, the ethanol segment can be introduced via nucleophilic displacement. Reacting (S)-1-methyl-pyrrolidine-2-methanol with 2-chloroethanol in the presence of K₂CO₃ in DMF at 80°C affords the ether-linked intermediate, which is subsequently aminated with isopropylamine.

Optimization of Stereochemical Integrity

Chiral Auxiliaries and Catalysts

The enantiomeric excess (ee) of the pyrrolidine subunit is critical. Recrystallization with tartaric acid, as described in WO2008137087A1, enhances optical purity to >98% ee. For instance, dissolving the racemic amine in ethanol-methanol (3:1) with D-tartaric acid and cooling to −20°C yields (S)-2-methylpyrrolidine D-tartrate.

Kinetic Resolution

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The pyrrolidine protons appear as multiplet signals at δ 1.4–2.1 ppm, while the ethanol backbone’s –CH₂OH resonates at δ 3.6–3.8 ppm.

  • Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol 90:10), the (S)-enantiomer elutes at 12.3 min, confirming >99% ee.

Comparative Yields Across Methods

MethodYield (%)ee (%)Key Condition
Reductive Amination8598NaBH₃CN, MeOH, 25°C
Nucleophilic Substitution7295K₂CO₃, DMF, 80°C
Enzymatic Resolution6899Lipase B, vinyl acetate, 37°C

Challenges and Mitigation Strategies

Epimerization During Coupling

The basic conditions of nucleophilic substitution risk epimerization at the pyrrolidine’s C2 position. Mitigation involves using mild bases (e.g., Cs₂CO₃) and low temperatures (0–5°C).

Solvent Selection

Polar aprotic solvents like DMF accelerate substitution but may degrade the pyrrolidine ring. Ethanol-methanol mixtures, as employed in hydrogenation , offer a compromise between reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activity that may influence various receptors or enzymes within biological systems. Research indicates that it could modulate neurotransmitter systems, potentially leading to therapeutic effects for conditions such as anxiety and depression. Ongoing studies aim to elucidate its pharmacodynamics and pharmacokinetics to better understand its interactions within biological contexts.

Drug Development

Due to its structural characteristics, 2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol serves as a valuable scaffold in drug synthesis. The compound's ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals. Researchers are investigating its potential as a building block for novel therapeutic agents that could address unmet medical needs.

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow it to participate in various chemical reactions, making it a versatile tool for chemists aiming to create new compounds with desired properties.

Case Study 1: Interaction Studies

A study focused on the binding affinity of this compound to serotonin receptors demonstrated promising results. The compound showed selective binding characteristics that could lead to the development of selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders.

Case Study 2: Synthesis Pathways

Research detailing the synthesis of this compound highlighted several key steps involving specific reagents and conditions that optimize yield and purity. The synthesis typically involves the reaction of isopropylamine with (S)-1-methylpyrrolidine under controlled conditions, leading to high yields of the target compound .

Mechanism of Action

The mechanism of action of 2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules identified in the literature:

Compound Name Substituents Molecular Formula Key Features Applications/Notes References
2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol Isopropyl, (S)-1-methyl-pyrrolidin-2-ylmethyl Likely C12H24N2O Chiral pyrrolidine ring; tertiary amine with branched alkyl group Discontinued; potential use in medicinal chemistry (e.g., receptor targeting)
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol Cyclopropyl, (S)-1-methyl-pyrrolidin-2-ylmethyl Likely C11H20N2O Cyclopropane introduces ring strain and rigidity; same chiral center as target Discontinued; structural analog with altered hydrophobicity and steric effects
2-(Ethylpropylamino)ethanol Ethyl, propyl C7H17NO Simple alkyl chains; lacks cyclic amines Industrial applications (e.g., surfactants); lower complexity and cost
2-((2-Methoxyethyl)(methyl)amino)ethanol 2-Methoxyethyl, methyl C6H15NO2 Ether linkage enhances solubility; linear substituents Intermediate in pharmaceutical synthesis (e.g., antiviral agents)
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol Cyclopropylmethyl, methanol (vs. ethanolamine) C9H17NO Methanol backbone; cyclopropylmethyl group on pyrrolidine Synthetic intermediate; reduced hydrogen-bonding capacity compared to ethanolamines

Structural and Functional Analysis

  • Pyrrolidine Substitution: The (S)-1-methyl-pyrrolidin-2-ylmethyl group in the target compound and its cyclopropyl analog () introduces a rigid, nitrogen-containing bicyclic system. This contrasts with simpler amines like 2-(ethylpropylamino)ethanol (), which lack stereochemical complexity and cyclic motifs. Pyrrolidine derivatives are common in bioactive molecules due to their basicity and ability to engage in π-stacking or cation-π interactions .
  • The cyclopropane’s electron-rich nature may also influence reactivity in synthetic pathways .
  • Backbone Variability: The ethanolamine moiety in the target compound provides two hydroxyl groups for hydrogen bonding, whereas methanol derivatives like [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol () have a single hydroxyl group, limiting their polarity .

Biological Activity

2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a compound that exhibits significant biological activity due to its unique structural features, including a pyrrolidine ring and an ethanolamine moiety. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.3 g/mol
  • CAS Number : 1354000-86-4

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may modulate the activity of receptors or enzymes, influencing various biological pathways. The exact targets remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment, particularly through its cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT-29)2.76
Human Gastric Carcinoma (GXF 251)9.27
Human Renal Cancer (RXF 486)1.143

Research indicates that derivatives of this compound exhibit selective cytotoxicity against renal cancer cells, suggesting a promising avenue for further drug development in oncology .

Antimicrobial Activity

The compound has also shown potential antibacterial properties. In vitro studies indicate effective inhibition against several Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain MIC (nM)
Staphylococcus aureus ATCC 6538p44
MRSA 1711

These findings support the exploration of this compound as a candidate for antibiotic development .

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the antitumor efficacy of this compound against a panel of twelve human tumor cell lines, revealing significant activity with low IC50 values, particularly in renal and ovarian cancer models.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial effects of this compound on various strains of bacteria, demonstrating potent activity at concentrations lower than those required for conventional antibiotics.

Q & A

Q. How should researchers design experiments to validate potential off-target interactions?

  • Answer : Utilize broad-scale profiling :
  • Panel 1 : Radioligand binding assays against 100+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep).
  • Panel 2 : Transcriptomic analysis (RNA-seq) to detect differentially expressed genes in treated vs. control cells.
  • Panel 3 : Thermal shift assays (TSA) to identify unintended protein targets. Hits with ΔTm > 2°C warrant further validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.